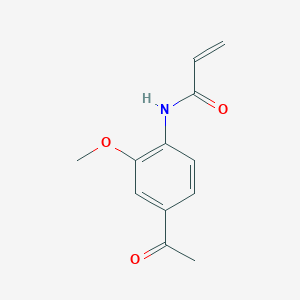
N-(4-acetyl-2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetyl-2-methoxyphenyl)prop-2-enamide, also known as AM404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AM404 is a derivative of acetaminophen, which is commonly used as an analgesic and antipyretic drug. However, AM404 has been found to have additional properties that make it a promising candidate for various applications in biomedical research.
Scientific Research Applications
Fragmentation Patterns in Mass Spectrometry
N-(4-acetyl-2-methoxyphenyl)prop-2-enamide and its derivatives have been studied for their fragmentation patterns in mass spectrometry. One study focused on N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, a related compound, which exhibited an ion formed by neighboring group participation, highlighting the significance of such compounds in understanding mass spectrometric fragmentation processes (Bigler & Hesse, 1995).
Pharmacological Properties
Although specific pharmacological applications of N-(4-acetyl-2-methoxyphenyl)prop-2-enamide itself were not directly found, related compounds have been synthesized for potential therapeutic uses. For example, derivatives of N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide, a metabolite of paracetamol, were prepared and tested for pharmacological activities (Sinning et al., 2008).
Hepatoprotective Activities
Certain phenolic amides, structurally similar to N-(4-acetyl-2-methoxyphenyl)prop-2-enamide, have shown significant hepatoprotective activities. These compounds, isolated from Tribuli Fructus, demonstrated efficacy against tacrine-induced cytotoxicity in HepG2 cells, suggesting potential therapeutic applications in liver protection (Byun et al., 2010).
Molecular Structure Analysis
The molecular structure and properties of related compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, have been extensively analyzed using techniques like X-ray diffraction and DFT calculations. This research aids in understanding the chemical reactivity and potential applications of these molecules (Demir et al., 2015).
Asymmetric Synthesis
Asymmetric synthesis of related enamides, such as N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide, has been explored for producing chiral amine building blocks. These studies are crucial for developing new synthetic methods and potential applications in medicinal chemistry (Lucarini et al., 2010).
Antiviral Potential
Studies on 4′-acetamidechalcones, structurally related to N-(4-acetyl-2-methoxyphenyl)prop-2-enamide, have revealed potential interactions with SARS-CoV-2 protein targets. This research suggests possible applications of these compounds in developing antiviral treatments (Almeida-Neto et al., 2020).
Enamide Synthesis from Ketones
Direct conversion of ketones into enamides, a class of compounds including N-(4-acetyl-2-methoxyphenyl)prop-2-enamide, has been achieved using titanium-mediated reactions. This development provides a streamlined approach to synthesizing these valuable organic intermediates (Reeves et al., 2012).
Corrosion Inhibition Properties
Acrylamide derivatives, closely related to N-(4-acetyl-2-methoxyphenyl)prop-2-enamide, have shown potential as corrosion inhibitors for metals in acidic solutions. This application is significant for materials science and industrial applications (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
N-(4-acetyl-2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-12(15)13-10-6-5-9(8(2)14)7-11(10)16-3/h4-7H,1H2,2-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZFEOVABVVYOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-2-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

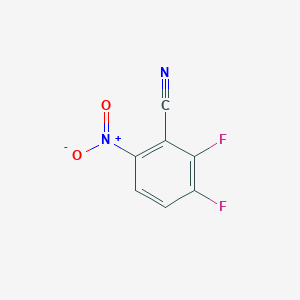
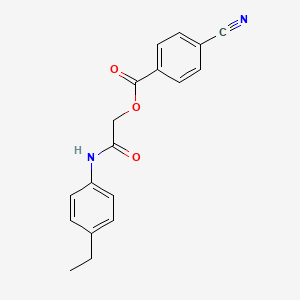
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2356269.png)
![Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2356274.png)
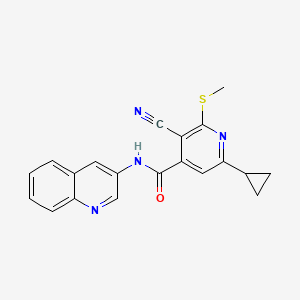
![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2356278.png)
![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)
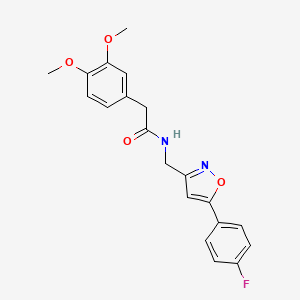
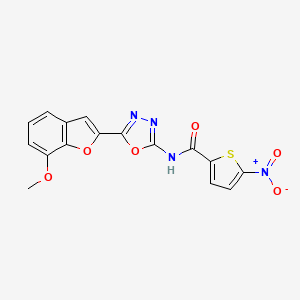
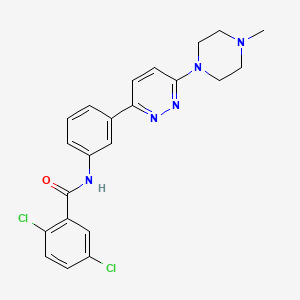
![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)
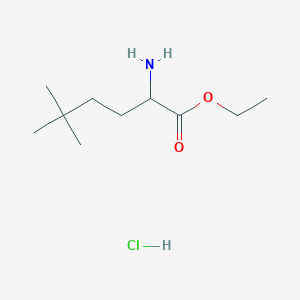
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)